PROPAN-2-YL 3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE
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Overview
Description
PROPAN-2-YL 3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting thiadiazole intermediate is then coupled with an appropriate benzoate derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
PROPAN-2-YL 3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The thiadiazole ring is known to inhibit certain enzymes, thereby disrupting essential biological pathways. This inhibition can lead to antimicrobial effects by preventing the growth and replication of microorganisms .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Indole Derivatives: Known for their broad range of biological properties, including antiviral and anticancer activities.
Uniqueness
PROPAN-2-YL 3-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
propan-2-yl 3-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-8(2)21-12(20)9-4-3-5-10(6-9)16-11(19)7-22-14-18-17-13(15)23-14/h3-6,8H,7H2,1-2H3,(H2,15,17)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVLQPKLORUJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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